molecular formula C22H26N2O4 B268999 N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Numéro de catalogue B268999
Poids moléculaire: 382.5 g/mol
Clé InChI: QECIFXAVLGINJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has been widely studied for its potential use in scientific research. It is also known by its chemical name, AZD9291, and is classified as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Mécanisme D'action

AZD9291 works by irreversibly binding to the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation, which is located in the ATP-binding pocket of the receptor. This binding inhibits the activity of the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide signaling pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, AZD9291 can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
AZD9291 has been shown to have a selective inhibitory effect on the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation, with minimal inhibition of wild-type N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide. This selectivity reduces the risk of side effects associated with the inhibition of wild-type N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide, such as skin rash and diarrhea. AZD9291 has also been shown to have good oral bioavailability and a relatively long half-life, which makes it suitable for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

AZD9291 has several advantages for lab experiments. It is a highly selective and potent inhibitor of the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation, which makes it a valuable tool for studying the role of this mutation in cancer. AZD9291 also has good oral bioavailability and a long half-life, which makes it easy to administer and monitor in animal studies. However, AZD9291 has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. Additionally, AZD9291 is a relatively new compound, and its long-term effects are not yet fully understood.

Orientations Futures

There are several future directions for the study of AZD9291. One direction is to further investigate its potential use in the treatment of other cancers, such as breast and colorectal cancer. Another direction is to study the long-term effects of AZD9291, both in terms of its efficacy and its potential side effects. Additionally, researchers may explore the use of AZD9291 in combination with other drugs to improve its effectiveness in treating cancer. Finally, researchers may investigate the use of AZD9291 as a tool for studying the role of the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation in cancer, and for developing new drugs that target this mutation.

Méthodes De Synthèse

AZD9291 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 4-(1-azepanylcarbonyl)aniline with 4-methoxyphenol to form the intermediate compound, N-[4-(1-azepanylcarbonyl)phenyl]-4-methoxyphenylamine. This intermediate compound is then reacted with chloroacetyl chloride to form N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide, which is the final product.

Applications De Recherche Scientifique

AZD9291 has been extensively studied for its potential use in the treatment of non-small cell lung cancer (NSCLC). It has been shown to be effective in targeting the N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide T790M mutation, which is a common cause of resistance to first and second-generation N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide TKIs. AZD9291 has also been studied for its potential use in the treatment of other cancers, such as breast and colorectal cancer.

Propriétés

Nom du produit

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Formule moléculaire

C22H26N2O4

Poids moléculaire

382.5 g/mol

Nom IUPAC

N-[4-(azepane-1-carbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H26N2O4/c1-27-19-10-12-20(13-11-19)28-16-21(25)23-18-8-6-17(7-9-18)22(26)24-14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,23,25)

Clé InChI

QECIFXAVLGINJJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

SMILES canonique

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.